Amifostine sodium
Description
Historical Development of Aminothiol (B82208) Compounds as Modulators of Biological Responses
The exploration of chemical compounds capable of protecting living organisms from the damaging effects of ionizing radiation began in earnest after World War II, spurred by military and nuclear energy programs. nih.gov Early research in the late 1940s and early 1950s identified that certain sulfur-containing molecules, such as cysteine, showed radioprotective properties. taylorfrancis.com This led to the systematic investigation of sulfhydryl compounds, particularly aminothiols and phosphorothioates. nih.gov
A significant leap forward came from the U.S. Army Medical Research and Development Command's Antiradiation Drug Development Program, which ran from 1959 to 1988. nih.govnih.gov This program synthesized and tested thousands of potential radioprotective agents, aiming to combine the DNA-binding properties of amines with the reactive oxygen species (ROS) scavenging ability of thiols into a single molecule. nih.gov Amifostine (B1664874), also known as WR-2721, emerged from this extensive screening process as one of the most effective compounds. nih.gov The core concept behind these aminothiol compounds is their ability to rapidly enhance cellular resistance to radiation. researchgate.net Their unique structure, featuring an alkylamino backbone and a thiol group, allows them to participate in a variety of cellular processes, making them potent modulators of biological responses to cytotoxic insults. nih.govresearchgate.net
Overview of Amifostine Disodium (B8443419) as a Prodrug in Biological Systems
Amifostine disodium is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its biological effects. patsnap.comdrugbank.com Chemically, it is an organic thiophosphate. nih.gov The activation of amifostine occurs through dephosphorylation, a process catalyzed by the enzyme alkaline phosphatase. researchgate.netwikipedia.org This enzymatic reaction cleaves the phosphate (B84403) group from amifostine, converting it into its pharmacologically active free thiol metabolite, known as WR-1065. drugbank.comisofts.kiev.ua
A critical aspect of amifostine's function in biological systems is its selective protection of normal tissues over tumor tissues. wikipedia.org This selectivity is largely attributed to differences in the microenvironment of normal versus cancerous tissues. Normal tissues typically exhibit higher alkaline phosphatase activity, a more alkaline pH, and greater vascular permeation compared to many solid tumors. wikipedia.orgnih.gov Consequently, the conversion of amifostine to the active WR-1065 is more efficient in healthy tissues, leading to a significantly higher concentration of the protective thiol metabolite—reportedly up to 100-fold greater—in normal cells compared to tumor cells. drugbank.comcaymanchem.com Research has shown a dramatic down-regulation or loss of intestinal-type alkaline phosphatase (IAP), a key isoenzyme in amifostine hydrolysis, in the vasculature and stroma of many tumor types, which provides a strong biochemical basis for this selective action. nih.gov
Table 1: Chemical Properties of Amifostine and its Active Metabolite
| Property | Amifostine (WR-2721) | Amifostine Thiol (WR-1065) |
| Chemical Formula | C₅H₁₅N₂O₃PS | C₅H₁₄N₂S |
| Molar Mass | 214.22 g/mol | 134.24 g/mol |
| IUPAC Name | 2-(3-aminopropylamino)ethylsulfanylphosphonic acid | 2-[(3-aminopropyl)amino]ethanethiol |
| Synonyms | Ethyol, Gammaphos, WR-2721 | WR-1065 |
| Role | Prodrug, Cytoprotective Agent | Active Metabolite, Radical Scavenger |
Data sourced from PubChem and other chemical supplier databases. nih.govcaymanchem.com
Fundamental Concepts of Cytoprotection and Radioprotection in Molecular Biology
Cytoprotection and radioprotection refer to the strategies and mechanisms that prevent or reduce damage to cells from toxic agents (cytotoxins) and ionizing radiation, respectively. Ionizing radiation damages biological macromolecules through two primary pathways: direct action, where radiation directly ionizes molecules like DNA, and indirect action, which involves the radiolysis of water to produce highly reactive free radicals, such as reactive oxygen species (ROS). researchgate.net These ROS can then inflict widespread damage on DNA, proteins, and lipids.
The protective mechanisms of amifostine's active metabolite, WR-1065, are multifaceted and target these fundamental pathways of cellular damage. The key mechanisms include:
Free Radical Scavenging: As a potent thiol, WR-1065 is an excellent scavenger of free radicals. patsnap.comdrugbank.com It readily donates a hydrogen atom to neutralize ROS, thereby preventing them from damaging critical cellular components. isofts.kiev.ua
DNA Protection and Repair: WR-1065 can bind to DNA, stabilizing the molecule. symbiosisonlinepublishing.com It is also believed to facilitate DNA repair processes. By donating a hydrogen atom, it can chemically repair DNA radicals, preventing the fixation of damage. patsnap.com Some studies suggest it enhances the activity of DNA repair enzymes and may modulate the expression of proteins involved in DNA repair, such as RecN in E. coli. patsnap.comnih.gov
Induction of Hypoxia: The auto-oxidation of the thiol metabolite WR-1065 can consume oxygen within tissues, leading to a state of transient, localized hypoxia. wikipedia.org This reduction in oxygen availability makes cells less sensitive to the damaging effects of ionizing radiation, as oxygen is required to "fix" the damage caused by free radicals.
Modulation of Gene and Protein Activity: Research indicates that amifostine and its metabolite can influence various cellular processes by altering gene expression and modifying enzyme activity. nih.govdrugbank.com This includes the activation of transcription factors like p53 and Hypoxia-Inducible Factor 1-alpha (HIF-1α), which regulate cell cycle, apoptosis, and metabolism. caymanchem.comnih.govmedchemexpress.com For example, the induction of HIF-1α can shift cellular metabolism towards anaerobic pathways, contributing to cytoprotection in normal tissues. nih.govox.ac.uk
Table 2: Summary of Research Findings on Amifostine's Protective Mechanisms
| Research Finding | Observed Effect | Implication for Cytoprotection | Supporting Evidence |
| Differential Alkaline Phosphatase Activity | Significantly lower IAP expression in tumor vasculature and stroma compared to normal tissues. | Limits conversion of amifostine to active WR-1065 in tumors, ensuring selective protection of normal tissues. | A study showed 60% of analyzed tumors had a loss of IAP expression in epithelial cells and stroma. nih.gov |
| Induction of Antioxidant Enzymes | Amifostine treatment leads to elevated levels of Manganese Superoxide (B77818) Dismutase (SOD2) activity in normal tissues and some tumors. | Provides a delayed and sustained protective effect by enhancing the cell's intrinsic antioxidant defenses. | SOD2 activity was significantly elevated 24 hours after amifostine administration in mouse tissues. nih.gov |
| Modulation of DNA Repair | In normal fibroblasts, amifostine supports the repair of DNA double-strand breaks, while altering it in carcinoma cells. | Protects normal cells from genotoxic damage while potentially sensitizing cancer cells by inhibiting their repair mechanisms. | Comet assays and γH2AX/53BP1 immunofluorescence microscopy showed differential effects on DNA repair in normal vs. cancer cells. acs.org |
| Induction of Hypoxia-Inducible Factor 1α (HIF-1α) | Administration of amifostine results in increased HIF-1α accumulation in normal tissues. | Triggers a normal tissue-specific protective pathway by upregulating genes involved in glycolysis and cell survival. | Experiments in Wistar rats showed increased HIF-1α in normal tissues following amifostine administration. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59178-37-9 |
|---|---|
Molecular Formula |
C5H13N2Na2O3PS |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
disodium;N'-(2-phosphonatosulfanylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C5H15N2O3PS.2Na/c6-2-1-3-7-4-5-12-11(8,9)10;;/h7H,1-6H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
SWWAWQGXMDVHTK-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
59178-37-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
20537-88-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amifostine sodium, WR 2721 sodium, WR2721 sodium, WR-2721 sodium |
Origin of Product |
United States |
Biochemical Activation and Metabolic Fate of Amifostine Disodium
Enzymatic Dephosphorylation to Active Metabolite (WR-1065)
The initial and rate-limiting step in the bioactivation of amifostine (B1664874) is its dephosphorylation. This process converts the phosphorylated prodrug into its active, free thiol form, known as WR-1065. researchgate.netpatsnap.com This conversion is critical, as the parent compound, amifostine, is inactive until this phosphate (B84403) group is removed. nih.govmdpi.com
The enzymatic hydrolysis of amifostine to WR-1065 is catalyzed by the enzyme alkaline phosphatase (ALP). researchgate.netpatsnap.comnih.gov This enzyme, bound to the membranes of cells, cleaves the terminal phosphate group from the amifostine molecule. researchgate.netkarger.com The efficiency of this conversion is dependent on the presence and activity of alkaline phosphatase in the local tissue environment. nih.gov In vitro studies have confirmed that the radioprotective effect of amifostine is not observed without the addition of at least 0.5-1 U/ml of alkaline phosphatase, highlighting the enzyme's essential role. nih.gov The selective activation in normal tissues is a key feature, as this allows for the protection of healthy cells while leaving malignant cells more vulnerable to cytotoxic treatments. patsnap.com
Alkaline phosphatase is predominantly found on the surface of cells, particularly in the capillaries of normal tissues. researchgate.netkarger.com Its expression, however, is not uniform throughout the body. Normal tissues, especially the kidneys, liver, and small intestine, exhibit high levels of alkaline phosphatase activity. nih.govebi.ac.uk In contrast, many tumor tissues and the surrounding tumor vasculature show significantly lower levels of this enzyme. nih.govebi.ac.ukresearchgate.net
This differential expression is a primary reason for the selective action of amifostine. nih.govcapes.gov.br The abundance of alkaline phosphatase in normal tissues ensures the efficient conversion of amifostine to the protective WR-1065. nih.gov Conversely, the relative deficiency of the enzyme in tumor tissues limits this activation, resulting in lower intracellular concentrations of the active metabolite and thus less protection for the cancer cells. researchgate.netnih.gov Research has shown a dramatic loss of intestinal-type alkaline phosphatase (IAP), a key isoenzyme in amifostine hydrolysis, in the stroma and vasculature of tumors compared to normal tissues. nih.govcapes.gov.br In one study, 60% of tumors analyzed showed a loss of IAP expression in both epithelial cells and stroma. nih.gov
Table 1: Differential Expression of Alkaline Phosphatase (ALP)
| Tissue Type | Level of ALP Expression | Consequence for Amifostine Activation |
| Normal Tissues (e.g., kidney, liver) | High | Efficient conversion to active WR-1065 |
| Tumor Tissues | Low / Deficient | Limited conversion to active WR-1065 |
| Tumor Vasculature | Low | Reduced activation at the tumor site |
Metabolism of the Active Thiol Metabolite (WR-1065)
Once formed, the active thiol metabolite WR-1065 is subject to further metabolic processes. Its free sulfhydryl (-SH) group is highly reactive, leading to the formation of various derivatives and interactions with endogenous molecules.
The active thiol WR-1065 can be oxidized to form a symmetrical disulfide derivative, WR-33278. nih.gov This conversion can occur through interaction with other WR-1065 molecules. allenpress.com WR-33278 is a significant metabolite and is detectable in plasma for an extended period after amifostine administration. nih.gov It is considered to be part of an exchangeable pool, potentially serving as a reservoir for the active WR-1065. nih.gov Both WR-1065 and its disulfide form, WR-33278, have been shown to protect DNA from radiation-induced damage. nih.gov The disulfide form, WR-33278, which carries a higher positive charge (+4) compared to WR-1065 (+2), may have a stronger, albeit destabilizing, interaction with DNA. allenpress.comdtic.mil
The active metabolite WR-1065 is a reactive thiol and can form mixed disulfides with endogenous thiol-containing molecules, such as cysteine and glutathione (B108866), as well as with thiol groups on proteins like albumin. researchgate.netkarger.com These interactions contribute to the clearance of WR-1065 from the plasma and its distribution into tissues. nih.gov The binding of WR-1065 to proteins is a key part of its metabolic fate; in plasma, very little WR-1065 exists as a free thiol, as it readily binds to proteins containing free thiol groups. karger.com Furthermore, WR-1065 has been shown to interact with and denature nonhistone nuclear proteins, particularly through direct interactions with protein cysteine groups, forming destabilizing protein-WR-1065 disulfides. allenpress.comnih.gov
Differential Cellular Uptake and Accumulation Mechanisms
The selective protection of normal tissues by amifostine is not only due to differential activation but also to differences in cellular uptake and accumulation of the active metabolite, WR-1065. researchgate.net While some research suggests that WR-1065 enters cells primarily via passive diffusion, other evidence points towards a mediated transport mechanism being involved under certain conditions. karger.com
The higher concentration of alkaline phosphatase in the capillaries of normal tissues leads to a high local concentration of WR-1065, facilitating its uptake into healthy cells. researchgate.net In contrast, the lower pH often found in the microenvironment of solid tumors can decrease alkaline phosphatase activity, further reducing the amount of WR-1065 generated and available for uptake by tumor cells. ebi.ac.uk The polyamine-like structure of amifostine derivatives may also play a role, with some studies suggesting selective exclusion by the polyamine transporter in tumor cells as a mechanism for differential protection. karger.com The rapid uptake of WR-1065 into cells can occur within 5 to 10 minutes of its formation. nih.gov
Table 2: Summary of Amifostine and its Key Metabolites
| Compound Name | Chemical Name/Description | Key Role |
| Amifostine Disodium (B8443419) | S-2-(3-aminopropylamino)ethylphosphorothioic acid | Inactive prodrug |
| WR-1065 | 2-((aminopropyl)amino)ethanethiol | Active free thiol metabolite, primary cytoprotective agent |
| WR-33278 | Disulfide derivative of WR-1065 | Metabolite, also possesses radioprotective properties |
Selective Transport Mechanisms in Specific Cell Types and Tissues
The selective protection of normal tissues by amifostine is not only due to its activation but also to the differential transport of the drug and its metabolites into cells. Amifostine is dephosphorylated by alkaline phosphatase enzymes in tissues to its active free thiol metabolite, WR-1065. drugbank.compatsnap.com Healthy cells are preferentially protected because amifostine and its metabolites can be found in concentrations up to 100 times greater than in tumor cells. drugbank.com
Several factors contribute to this selectivity:
Alkaline Phosphatase (ALP) Activity: Normal tissues, particularly their vasculature and stroma, exhibit significantly higher levels and activity of alkaline phosphatase compared to many tumor tissues. nih.govresearchgate.netnih.gov This enzymatic difference leads to more efficient conversion of amifostine to its active form, WR-1065, in the microenvironment of healthy tissues. nih.gov A study on various normal and malignant tissues, including breast, lung, and colon, revealed a dramatic loss of intestinal-type alkaline phosphatase (IAP) expression in the tumor stroma and vasculature. nih.gov While normal tissues showed strong and consistent IAP reactivity, about 60% of tumors analyzed had lost IAP expression in both epithelial cells and stroma. nih.gov This ensures a more intense hydrolysis of amifostine and a rapid accumulation of WR-1065 in normal tissues. nih.gov
Transport Mechanisms: The transport of amifostine's metabolites into cells is a key step in its mechanism of action. While the active thiol, WR-1065, can enter cells through passive diffusion, its oxidized disulfide form, WR-33278, is actively transported via the polyamine transport system. aacrjournals.org This disulfide is structurally similar to the polyamine spermine. aacrjournals.org
Polyamine Transporter Regulation: Some cancer cells that have high levels of polyamines can suppress the uptake of amifostine's metabolites. aacrjournals.org This is due to a negative feedback mechanism involving a protein called antizyme (OAZ), which is induced by polyamines and in turn suppresses the polyamine transporter. aacrjournals.orgnih.gov This selective exclusion of amifostine derivatives from tumor cells with high polyamine content could contribute to the differential protection observed between normal and neoplastic tissues. aacrjournals.orgnih.gov
Table 1: Factors Influencing Selective Uptake of Amifostine Metabolites
| Factor | Role in Normal Tissues | Role in Tumor Tissues | Supporting Evidence |
|---|---|---|---|
| Alkaline Phosphatase (ALP) Activity | High expression and activity, leading to efficient conversion of amifostine to active WR-1065. | Often significantly lower expression, resulting in less efficient activation of amifostine. nih.govnih.gov | Immunohistochemical studies show a dramatic loss of IAP in tumor stroma and vasculature compared to normal tissues. nih.gov |
| Polyamine Transport System | Unrestrained uptake of the disulfide metabolite WR-33278. aacrjournals.org | Uptake can be suppressed in tumors with high intracellular polyamine levels via antizyme (OAZ) induction. aacrjournals.orgnih.gov | Experiments with DU-145 prostate cancer cells demonstrated that inducing OAZ suppressed the uptake and radioprotective effects of amifostine derivatives. aacrjournals.org |
| Cellular Uptake Routes | WR-1065 can enter via passive diffusion, while WR-33278 is actively transported. aacrjournals.org | Similar uptake routes, but the efficiency is modulated by the factors above. | Studies have identified both passive diffusion and active transport mechanisms for amifostine metabolites. aacrjournals.org |
Influence of Cellular Microenvironment (e.g., pH, Oxygenation) on Metabolite Accumulation
The cellular microenvironment, which can differ significantly between normal and tumor tissues, plays a pivotal role in the accumulation of amifostine's active metabolites. Key factors include tissue vascularity, pH, and oxygenation levels.
Vascularity and pH: Many solid tumors are characterized by hypovascularity, which leads to a more acidic extracellular environment compared to well-vascularized normal tissues. nih.gov The lower pH in the tumor microenvironment can impair the activity of alkaline phosphatase, which functions optimally at an alkaline pH. amegroups.orgamegroups.cn This reduced enzymatic activity in the acidic tumor milieu contributes to the lower conversion of amifostine to WR-1065, thus decreasing its accumulation in cancer cells. nih.gov
Oxygenation and Hypoxia: Amifostine and its active metabolite WR-1065 have been reported to act as hypoxia-mimetic agents. nih.gov They can induce hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen. nih.govnih.gov In normal tissues, amifostine can induce a state of transient hypoxia, which may contribute to its radioprotective effects. nih.govnih.gov This is partly achieved by a profound suppression of mitochondrial respiration. nih.gov For instance, in mouse liver, amifostine was shown to induce several glycolytic enzymes and suppress pyruvate (B1213749) dehydrogenase (PDH), the key enzyme linking glycolysis to the Krebs cycle. nih.gov This metabolic shift towards anaerobic glycolysis reduces oxygen consumption in normal tissues. nih.gov
Metabolic Reprogramming: The accumulation of WR-1065 can alter cellular metabolism. Studies have shown that amifostine can affect the levels of various metabolites involved in amino acid metabolism, the Krebs cycle, and lipid metabolism. nih.govmdpi.com By reducing the metabolic rate and oxygen consumption in normal cells, amifostine may protect them from the toxic effects of therapy. nih.govnih.gov This effect appears to be less significant in tumor cells, which often already exhibit a high rate of glycolysis (the Warburg effect). nih.govnih.gov
Table 2: Influence of Microenvironment on Amifostine Metabolite Accumulation
| Microenvironmental Factor | Effect in Normal Tissues | Effect in Tumor Tissues | Supporting Evidence |
|---|---|---|---|
| pH | Optimal alkaline pH for high alkaline phosphatase activity, promoting WR-1065 formation. | Acidic microenvironment impairs alkaline phosphatase activity, reducing WR-1065 formation. nih.gov | The activity of alkaline phosphatase is known to be pH-dependent. amegroups.orgamegroups.cn |
| Oxygenation | Induces transient hypoxia and reduces oxygen consumption via suppression of mitochondrial respiration. nih.gov | Tumors are often inherently hypoxic, and the additional effect of amifostine may be less pronounced. nih.govxiahepublishing.com | Amifostine has been shown to induce HIF-1α and glycolytic enzymes in normal mouse liver. nih.gov |
| Vascularity | Generally well-vascularized, allowing for efficient drug delivery and metabolite activation. | Often hypovascular, leading to poor drug perfusion and an acidic environment. nih.gov | The differential vascularity between normal and tumor tissues is a well-established characteristic. nih.gov |
Molecular Mechanisms of Cellular Protection by Amifostine Disodium
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Activity
The generation of reactive oxygen species is a common consequence of radiation and chemotherapy, leading to cellular damage. The active metabolite of amifostine (B1664874), WR-1065, is a potent scavenger of these harmful free radicals. nih.gov
The active form of amifostine, WR-1065, directly scavenges a variety of harmful free radicals. Its most significant scavenging activity is against the highly reactive hydroxyl radicals (OH•). nih.gov Studies have demonstrated that WR-1065 can also scavenge superoxide (B77818) anions and peroxyl radicals. nih.gov This direct interaction with free radicals prevents them from damaging critical cellular components like DNA. researchgate.net
In vitro studies have confirmed the protective effect of amifostine against hydroxyl radicals, showing an EC50 of 255 µM at a physiological pH of 7.4. nih.gov However, its activity against superoxide anions in similar in vitro models was found to be less significant. nih.gov This suggests that while WR-1065 has a broad scavenging profile, its primary role may be in neutralizing the most damaging types of free radicals.
Amifostine's active metabolite, WR-1065, plays a crucial role in maintaining the balance of the intracellular redox environment. nih.gov It influences the levels of key components of the cellular antioxidant defense system, thereby protecting cells from oxidative stress-induced injury. nih.gov By reducing intracellular ROS levels, WR-1065 helps to restore the balance between oxidants and antioxidants within the cell. nih.gov This modulation is critical for preventing the cascade of events that can lead to apoptosis and other forms of cell death. researchgate.net
The presence of WR-1065 can lead to a reduction in mitochondrial superoxide production, a key source of intracellular ROS. nih.gov This effect is central to its ability to maintain redox homeostasis and protect neuronal cells from oxidative damage. nih.gov
Beyond direct scavenging, amifostine enhances the body's own antioxidant defenses. A key mechanism is the induction of manganese superoxide dismutase (SOD2), a mitochondrial enzyme that converts superoxide radicals into hydrogen peroxide, which is then neutralized by other enzymes like catalase and glutathione (B108866) peroxidase. nih.govosti.gov Studies in mice have shown that amifostine treatment leads to a significant increase in SOD2 activity in various tissues, including the heart, liver, lung, and spleen, as well as in tumors. nih.govosti.gov
For instance, a single dose of amifostine resulted in a more than two-fold increase in SOD2 activity in SA-NH tumor cells 24 hours after administration. nih.govosti.gov This elevation in SOD2 activity contributes to a delayed radioprotective effect. nih.govosti.gov Furthermore, amifostine has been shown to restore intracellular levels of glutathione (GSH) and catalase (CAT), which are often depleted during oxidative stress. nih.gov In PC12 cells exposed to glutamate-induced oxidative stress, amifostine treatment successfully restored GSH and CAT levels, demonstrating its ability to bolster the complete endogenous antioxidant system. nih.gov
Table 1: Effect of Amifostine on Endogenous Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | Effect of Amifostine | Reference |
|---|---|---|---|
| SOD2 | SA-NH Tumor Cells | >2-fold increase in activity 24h post-treatment | nih.govosti.gov |
| SOD2 | PC12 Cells | Increased activity and expression | nih.gov |
| Glutathione (GSH) | PC12 Cells | Restored intracellular levels | nih.gov |
| Catalase (CAT) | PC12 Cells | Restored intracellular levels | nih.gov |
| Catalase | Mouse Spleen | Significant elevation in activity | nih.govosti.gov |
| Glutathione Peroxidase (GPx) | Mouse Spleen and Pancreas | Significant elevation in activity | nih.govosti.gov |
DNA Damage Protection and Repair Modulation
Amifostine exhibits a dual role in the context of DNA damage, offering protection to normal cells while potentially sensitizing cancer cells to the effects of therapy. nih.gov This differential effect is a cornerstone of its clinical utility.
One of the primary mechanisms by which the active metabolite of amifostine, WR-1065, protects DNA is through the donation of a hydrogen atom to DNA radicals. nih.gov When ionizing radiation or certain chemotherapy agents interact with DNA, they can create highly reactive and unstable DNA radicals. WR-1065 can directly interact with these radicals, donating a hydrogen atom to restore the DNA molecule to its stable, undamaged state. This action effectively "repairs" the initial lesion before it can become a permanent mutation or lead to a strand break. This mechanism is a key component of its radioprotective properties.
Amifostine's influence extends to the enzymatic machinery responsible for DNA repair. Research has shown that amifostine can differentially modulate DNA double-strand break (DSB) repair in normal versus cancer cells. researchgate.netnih.gov In normal fibroblasts, amifostine treatment has been observed to support the repair of DSBs induced by gamma radiation. nih.gov
Table 2: Research Findings on Amifostine's Influence on DNA Repair
| Cell Type | Effect of Amifostine on DNA Repair | Key Findings | Reference |
|---|---|---|---|
| Normal Human Dermal Fibroblasts (NHDF) | Supports DSB repair | Increased repair of γ-radiation induced DSBs | nih.gov |
| MCF7 Carcinoma Cells | Alters DSB repair | Impaired repair of γ-radiation induced DSBs | nih.gov |
| Escherichia coli | Protection dependent on RecN protein | Amifostine's antigenotoxic effect requires functional RecN-mediated DSB repair | nih.gov |
| Human Normal Lymphocytes | Decreased idarubicin-induced DSBs | Protected normal cells from chemotherapy-induced DNA damage | researchgate.net |
| K562 Leukemia Cells | Increased idarubicin-induced DSBs | Potentiated the DNA-damaging effect of chemotherapy in cancer cells | researchgate.net |
Protection Against Specific DNA Lesions (e.g., DNA Double-Strand Breaks, Interstrand DNA Crosslinking)
Amifostine's active metabolite, WR-1065, plays a crucial role in mitigating specific types of DNA damage induced by cytotoxic agents. One of the most severe forms of DNA damage is the double-strand break (DSB), which can be caused by ionizing radiation and certain chemotherapeutic drugs. frontiersin.org WR-1065 can directly protect against the formation of these lesions. Studies have shown that amifostine can decrease the level of idarubicin-induced DSBs in normal human lymphocytes. nih.gov This protective effect is partly attributed to WR-1065's ability to scavenge free radicals, which are major inducers of DNA strand breaks. nih.gov
Furthermore, amifostine has demonstrated a capacity to protect against DNA interstrand crosslinks, a type of damage often induced by alkylating agents and platinum-based chemotherapy drugs like cisplatin (B142131). nih.gov By reacting with and detoxifying these damaging molecules, WR-1065 can prevent them from forming covalent bonds between DNA strands, thus preserving the integrity of the genetic material. nih.gov
Differential Effects on DNA Repair in Normal Versus Malignant Cells
A key aspect of amifostine's clinical utility lies in its differential effects on normal and malignant cells. This selectivity is largely attributed to the differences in the cellular microenvironment and enzymatic activity between these cell types. Normal tissues typically have higher activity of alkaline phosphatase, the enzyme responsible for converting the prodrug amifostine into its active form, WR-1065. researchgate.netnih.govpollenbiology.cz This leads to a higher concentration of the protective metabolite in normal cells compared to tumor cells. researchgate.netnih.govpollenbiology.cz
Research has shown that amifostine treatment supports the repair of DNA double-strand breaks in normal cells, such as human dermal fibroblasts, that have been exposed to gamma radiation. researchgate.netnih.gov In contrast, the same treatment can alter and even inhibit DSB repair in carcinoma cells. researchgate.netnih.gov This differential modulation is significant; amifostine was found to decrease the level of drug-induced DSBs in normal lymphocytes while increasing them in leukemia cells. nih.gov This suggests that in addition to directly protecting normal cells, amifostine may potentiate the DNA-damaging effects of cytotoxic therapies in cancer cells, thereby enhancing the therapeutic ratio. nih.gov
The mechanism behind this differential effect on DNA repair is linked to the disparate conversion of amifostine to WR-1065. researchgate.netnih.gov In Escherichia coli, the protective effect of amifostine against gamma-radiation-induced genotoxicity was found to be dependent on the RecN protein, which is involved in the repair of DNA double-strand breaks. nih.gov
Regulation of Apoptotic Pathways
Amifostine also exerts its cytoprotective effects by modulating the pathways of programmed cell death, or apoptosis.
Preclinical studies have indicated that amifostine can inhibit apoptosis in normal cells, contributing to their protection from cytotoxic insults. clinigengroup.com This anti-apoptotic effect has been linked to the activation of DNA repair signaling and anti-apoptotic signaling pathways. scienceopen.com By preventing the initiation of the apoptotic cascade, amifostine helps to maintain the viability and function of normal tissues during cancer therapy.
Amifostine's influence on apoptosis is mediated through its interaction with key regulatory molecules. The tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis, is a significant target. Amifostine has been shown to induce the expression of p53 in p53-proficient cells. nih.gov This p53-dependent pathway is associated with amifostine-induced G1 cell cycle arrest and cytoprotection. nih.gov Interestingly, amifostine can also restore the transcriptional activity of certain mutant p53 proteins, potentially reactivating their tumor-suppressive functions. nih.gov
The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, are central to the regulation of the mitochondrial pathway of apoptosis. nih.govfrontiersin.org These proteins control the permeability of the mitochondrial outer membrane, a key step in the apoptotic process. mdpi.com While direct modulation of Bcl-2 family proteins by amifostine is an area of ongoing research, the compound's ability to influence upstream signals, such as p53, can indirectly affect the balance of these pro- and anti-apoptotic factors.
Caspases, a family of proteases, are the executioners of apoptosis. Amifostine has been observed to modulate caspase activity. In a study on irradiated mice, amifostine was found to increase the expression of caspase-3 in colonic tissue. nih.gov Conversely, in a study with leukemia cells, amifostine potentiated the activity of caspase-3, leading to enhanced apoptosis in these malignant cells. nih.gov This suggests a context-dependent modulation of caspases by amifostine, contributing to its differential effects on normal and cancer cells.
Influence on Cellular Signaling and Gene Expression
Amifostine's protective mechanisms extend to the modulation of various cellular signaling pathways and the expression of genes involved in cellular defense and stress response.
Amifostine has been shown to influence the activity of several critical transcription factors.
NF-κB (Nuclear Factor-kappa B): This transcription factor plays a key role in the inflammatory response. The pathogenesis of chemotherapy-induced damage often involves the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines. nih.gov Amifostine has been shown to prevent the immunoexpression of key inflammatory markers, suggesting an inhibitory effect on NF-κB signaling. nih.gov
NRF2 (Nuclear factor erythroid 2-related factor 2): NRF2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes. nih.govmdpi.com Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, inducing their transcription. frontiersin.org While direct modulation of NRF2 by amifostine is not extensively detailed in the provided results, its known antioxidant properties align with the functions of the NRF2 pathway. The activation of NRF2 signaling by various compounds is a recognized mechanism for cellular protection against oxidative damage. researchgate.netnih.gov
HIF-1α (Hypoxia-inducible factor-1α): This transcription factor is a key regulator of the cellular response to hypoxia. mdpi.com Amifostine has been shown to induce anaerobic metabolism and the accumulation of HIF-1α in normal tissues. nih.gov This induction of HIF-1α represents an additional, normal tissue-specific cytoprotective pathway. By promoting a state of intracellular hypoxia, amifostine can trigger HIF-1α-mediated gene expression, which is involved in processes like glycolysis, angiogenesis, and apoptosis, and has been linked to radioresistance. nih.gov
Interactive Data Tables
Table 1: Effects of Amifostine on DNA Damage and Repair
| Cell Type | Type of DNA Damage | Effect of Amifostine | Reference |
|---|---|---|---|
| Normal Human Lymphocytes | Idarubicin-induced DSBs | Decreased | nih.gov |
| K562 Leukemia Cells | Idarubicin-induced DSBs | Increased | nih.gov |
| Normal NHDF Fibroblasts | Gamma Radiation-induced DSBs | Supported Repair | researchgate.netnih.gov |
| MCF7 Carcinoma Cells | Gamma Radiation-induced DSBs | Altered/Inhibited Repair | researchgate.netnih.gov |
| Murine Peripheral Blood Leukocytes | Cisplatin-induced DNA damage | Protection | nih.gov |
Table 2: Modulation of Apoptotic and Signaling Molecules by Amifostine
| Molecule | Cell/Tissue Type | Observed Effect of Amifostine | Reference |
|---|---|---|---|
| p53 | p53-proficient HCT116 colon cancer cells | Induced expression | nih.gov |
| Caspase-3 | Irradiated mouse colonic tissue | Increased expression | nih.gov |
| Caspase-3 | K562 Leukemia cells | Potentiated activity | nih.gov |
| NF-κB pathway markers | 5-fluorouracil-treated tissue | Prevented immunoexpression | nih.gov |
| HIF-1α | Normal rat tissues | Increased accumulation | nih.gov |
| HIF-1α | MDA468 breast tumor cell lines | Induced expression | nih.gov |
Alterations in Gene Expression Profiles Related to Stress Response and Survival
Amifostine's active metabolite, WR-1065, has been shown to significantly alter the expression of genes involved in cellular stress response and survival pathways. This modulation is a key component of its cytoprotective effects, preparing cells to better withstand damage from radiation and chemotherapy.
One of the primary mechanisms by which WR-1065 influences gene expression is through the activation of the nuclear factor-kappa B (NF-κB) transcription factor. WR-1065, a thiol, reduces the cysteine disulfide bonds within the p50 and p65 subunits of NF-κB. This reduction leads to the activation and translocation of NF-κB into the nucleus, where it can then bind to DNA and initiate the transcription of various stress-response genes.
A notable target of NF-κB activation by WR-1065 is the gene encoding manganese superoxide dismutase (SOD2), a crucial antioxidant enzyme that protects mitochondria from oxidative damage. Studies have demonstrated that treatment with amifostine can lead to a significant increase in both SOD2 gene expression and enzymatic activity. This upregulation of SOD2 enhances the cell's ability to neutralize superoxide radicals, a major type of reactive oxygen species (ROS) generated by radiotherapy and some chemotherapy agents.
Furthermore, microarray analyses have revealed that amifostine, in combination with other agents, can modulate the expression of a wide array of genes involved in apoptosis and cell cycle regulation. In human myeloid leukemia K562 cells, co-treatment with amifostine and imatinib (B729) resulted in the upregulation of several pro-apoptotic genes and the downregulation of anti-apoptotic genes. nih.gov For instance, the transcriptional repressor BTF, which can trigger apoptosis, was upregulated. nih.gov Conversely, in another study on K562 cells, amifostine was found to down-regulate several p53 target genes involved in apoptosis, such as p21(Waf1), mdm2, and gadd45, thereby impairing p53-mediated apoptosis. nih.gov
In the context of radiation exposure, microarray studies of the hypothalamus in mice pre-treated with amifostine showed an attenuation of the radiation-induced alterations in the expression of microRNAs, long non-coding RNAs, and messenger RNAs. These changes were particularly noted in signaling pathways associated with inflammatory responses, indicating that amifostine helps to quell the inflammatory cascade often triggered by radiation.
The table below summarizes the findings from a microarray study on K562 cells, illustrating the changes in gene expression following treatment with amifostine in combination with imatinib.
| Gene | Function/Pathway | Regulation |
| Upregulated Genes | ||
| RHO6 | Apoptosis Induction | Up |
| PPP2R5E | Apoptosis Induction | Up |
| PPM1E | Apoptosis Induction | Up |
| BTF | Transcriptional Repressor, Pro-apoptotic Signal | Up |
| Downregulated Genes | ||
| API5 | Apoptosis Inhibitor | Down |
| TUBB2 | Microtubule Formation | Down |
| TLK1 | Chromatin Assembly | Down |
This table is based on data from a study on K562 cells treated with a combination of amifostine and imatinib. nih.gov
Interaction with Xenobiotics and Electrophilic Substances
A critical aspect of amifostine's protective mechanism is the direct interaction of its active metabolite, WR-1065, with harmful foreign compounds (xenobiotics) and electrophilic substances, particularly the reactive metabolites of certain chemotherapy drugs.
The free thiol group of WR-1065 is a potent nucleophile, enabling it to directly bind to and neutralize electrophilic molecules. This is a primary mechanism by which amifostine protects against the toxicity of platinum-based and alkylating chemotherapy agents.
Cisplatin: The chemotherapeutic agent cisplatin exerts its anticancer effect by forming adducts with DNA, leading to cell death. However, it also generates reactive oxygen species (ROS) and its reactive metabolites can damage normal tissues. nih.gov WR-1065 can directly scavenge these ROS, particularly hydroxyl radicals, thereby preventing cellular damage. nih.gov Furthermore, the thiol group of WR-1065 can react with the aquated, electrophilic form of cisplatin, effectively neutralizing it before it can bind to DNA in healthy cells. This direct binding reduces the formation of toxic platinum-DNA adducts in normal tissues. nih.gov
Cyclophosphamide (B585): Cyclophosphamide is a prodrug that is metabolized in the liver to its active alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. nih.gov Both phosphoramide mustard and acrolein are electrophilic and can cause significant damage to normal cells. Acrolein, a highly reactive α,β-unsaturated aldehyde, is particularly implicated in the hemorrhagic cystitis associated with cyclophosphamide therapy. WR-1065, with its available thiol group, can detoxify these reactive metabolites. Studies have shown that amifostine administration can protect against cyclophosphamide-induced oxidative stress in the liver by preventing the depletion of endogenous antioxidants and inhibiting lipid peroxidation. nih.gov While the direct, non-enzymatic reaction between phosphoramide mustard and thiols like N-acetylcysteine or mesna (B1676310) is not thermodynamically favored, the cytoprotective effects of amifostine suggest a more complex interaction in a biological system, likely involving the scavenging of ROS produced during the metabolic activation of cyclophosphamide. nih.govnih.gov
The table below outlines the interaction of WR-1065 with reactive metabolites of specific xenobiotics.
| Xenobiotic | Reactive Metabolite(s) | Mechanism of WR-1065 Detoxification |
| Cisplatin | Aquated cisplatin, Reactive Oxygen Species (ROS) | Direct binding to the platinum electrophile, scavenging of ROS (e.g., hydroxyl radicals). nih.gov |
| Cyclophosphamide | Phosphoramide mustard, Acrolein, ROS | Scavenging of ROS produced during metabolic activation, potential direct reaction with acrolein via its thiol group. nih.gov |
Investigational Applications and Preclinical Research Directions
Radioprotection Mechanisms in Vitro and In Vivo Models
Originally developed as a radioprotective agent, amifostine (B1664874) has demonstrated significant efficacy in shielding normal tissues from the damaging effects of ionizing radiation. clinigengroup.comnih.gov Its protective mechanisms are multifaceted, involving both biochemical and physiological processes that collectively reduce radiation-induced cellular injury.
The primary mechanism by which amifostine confers radioprotection is through the scavenging of free radicals. patsnap.com Ionizing radiation generates reactive oxygen species (ROS) that cause widespread damage to cellular macromolecules, most critically DNA. patsnap.com Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase, an enzyme more abundant in normal tissues than in tumors, to its active free thiol metabolite, WR-1065. patsnap.compollenbiology.cz WR-1065 is a potent scavenger of these damaging free radicals. patsnap.com
Further mechanisms of protection include:
Hydrogen Donation: WR-1065 can donate a hydrogen atom to repair DNA radicals, effectively reversing the initial damage before it becomes permanent. patsnap.comnih.gov
DNA Condensation: High concentrations of the metabolite can bind to and condense DNA, making it a smaller target for free-radical attack and thereby reducing the incidence of DNA double-strand breaks. tandfonline.com
Induction of Hypoxia: Amifostine can increase oxygen consumption in normal tissues, leading to a state of transient hypoxia. This reduction in available oxygen, a key sensitizer (B1316253) for radiation damage, contributes to its radioprotective effect. tandfonline.comnih.gov
Modulation of DNA Repair: Studies have shown that amifostine can enhance the activity of DNA repair enzymes and support the repair of DNA double-strand breaks in normal cells. patsnap.compollenbiology.cz In contrast, it may alter and slow down the repair process in cancer cells. pollenbiology.cz
Alteration of Gene Expression and Cell Cycle: Amifostine can influence the expression of genes involved in cell growth and apoptosis, such as upregulating Bcl-2, and can induce cell cycle arrest, allowing more time for DNA repair in normal cells. clinigengroup.comtandfonline.com
In vitro studies using the comet assay on human lymphocytes have confirmed a significant radioprotective effect, which is dependent on the presence of alkaline phosphatase to activate the prodrug. nih.gov These studies also noted interindividual differences in the degree of radioprotection afforded by amifostine. nih.gov
Table 1: Mechanisms of Amifostine-Mediated Radioprotection
| Mechanism | Description | Key Metabolite |
|---|---|---|
| Free Radical Scavenging | Neutralizes reactive oxygen species (ROS) generated by ionizing radiation. | WR-1065 |
| Hydrogen Donation | Repairs DNA radicals by donating a hydrogen atom, preventing permanent damage. | WR-1065 |
| DNA Condensation | Binds to DNA, making it a less accessible target for radiation-induced damage. | WR-1065 |
| Induction of Hypoxia | Reduces oxygen levels in normal tissues, decreasing their sensitivity to radiation. | Amifostine |
| Modulation of DNA Repair | Enhances the repair of DNA double-strand breaks in normal cells. | WR-1065 |
| Gene Expression & Cell Cycle Alteration | Influences apoptosis-related genes and induces cell cycle arrest for repair. | Amifostine/WR-1065 |
Preclinical studies in various animal models have demonstrated that amifostine provides broad-spectrum protection to a range of normal tissues without compromising the anti-tumor effects of radiotherapy. tandfonline.com The efficacy of this protection is often quantified by the Dose Reduction Factor (DRF), which measures the increase in radiation dose possible with the protector to achieve the same level of toxicity.
Salivary Gland: Amifostine has shown significant protection against radiation-induced damage to the salivary glands, a common and debilitating side effect of head and neck cancer radiotherapy leading to xerostomia (dry mouth). nih.gov Autoradiographic analysis in mice revealed higher concentrations of radiolabeled amifostine in the salivary glands compared to tumor tissue, suggesting a basis for its selective protection. clinigengroup.com Studies in rats have further confirmed that amifostine can mitigate radiation-induced salivary gland dysfunction by reducing ferroptosis and ferritinophagy. mdpi.com Localized, retroductal delivery of amifostine to murine submandibular glands has been shown to be highly effective in preserving gland function and acinar cell survival post-irradiation, while mitigating the systemic side effects like hypotension. nih.gov
Bone Marrow: The hematopoietic system is highly sensitive to radiation. Amifostine has demonstrated a protective effect on bone marrow, reducing the severity of radiation-induced hematopoietic acute radiation syndrome (H-ARS). tandfonline.comnih.gov In murine models, prophylactic administration of amifostine resulted in the regeneration of hematopoietic progenitors. tandfonline.com Metabolomic studies in mice have shown that bone marrow exhibits a strong response to radiation, and amifostine prophylaxis helps correct the metabolic dysregulation caused by radiation exposure. nih.gov
Other Tissues: Amifostine has also been shown to protect other normal tissues in murine models, including the esophagus, intestine, and skin. clinigengroup.com Studies in rats have also indicated a cardioprotective effect against mediastinal radiation, reducing inflammation and vascular damage in heart and aortic tissues. nih.gov
Table 2: Summary of Amifostine's Radioprotective Effects on Organ Systems in Animal Models
| Organ System | Observed Protective Effect | Animal Model |
|---|---|---|
| Salivary Gland | Reduced xerostomia, preserved acinar cells and saliva secretion. | Mouse, Rat |
| Bone Marrow | Stimulated regeneration of hematopoietic progenitors, corrected metabolic dysregulation. | Mouse |
| Kidney | Protection against radiation-induced nephrotoxicity. | Mouse |
| Lung | Protection against radiation-induced pulmonary toxicity. | Mouse |
| Heart | Reduced inflammation and vascular damage post-mediastinal radiation. | Rat |
| Intestine | Protection against intestinal crypt cell toxicity. | Mouse |
Cytoprotective Effects in Chemotherapeutic Agent Exposure
Beyond its role in radioprotection, amifostine has been investigated for its ability to shield normal cells from the toxicity of various chemotherapeutic agents. The mechanism of protection is similar to that in radioprotection, relying on the selective activation of amifostine to WR-1065 in normal tissues, where it can detoxify reactive drug metabolites. nih.gov
Preclinical studies have shown that amifostine can protect against the myelotoxic effects of alkylating agents such as cyclophosphamide (B585). nih.govnih.gov The active metabolite, WR-1065, can act as an alternative target for the reactive molecules of these agents, thereby sparing critical cellular components like DNA and RNA in normal tissues. nih.gov This protective effect helps to reduce the hematologic toxicity associated with these drugs. nih.gov
Amifostine has demonstrated significant protective effects against the toxicities induced by platinum-based chemotherapy drugs like cisplatin (B142131). nih.gov A primary dose-limiting toxicity of cisplatin is nephrotoxicity. Preclinical studies extensively documented that amifostine could reduce cisplatin-induced kidney damage. clinigengroup.com The mechanism involves WR-1065 binding to the reactive platinum metabolites and potentially facilitating the removal of pre-formed platinum-DNA adducts in normal cells. clinigengroup.com This selective protection allows for the potential of higher, more effective doses of cisplatin to be used in cancer treatment. nih.gov
The protective effect of amifostine against anthracyclines (e.g., Doxorubicin (B1662922), Daunorubicin) is less clear. An in vitro study investigating several human tumor cell lines, including those with multidrug resistance (MDR), found that neither amifostine nor its active metabolite WR-1065 provided protection against the toxic effects of various anthracyclines or the related agent mitoxantrone. nih.gov In these specific cell lines, amifostine did not modify the toxicity of the anticancer drugs, suggesting that its cytoprotective benefits may not extend to all classes of chemotherapeutic agents or may be context-dependent. nih.gov
Protection against Taxane-Induced Cellular Damage
Amifostine disodium (B8443419) and its active metabolite, WR-1065, have been evaluated in preclinical models for their capacity to mitigate cellular damage induced by taxane-based chemotherapeutic agents, such as paclitaxel (B517696). Preclinical studies have demonstrated that amifostine provides broad-spectrum cytoprotection for various normal tissues against the toxic effects of agents including taxanes. nih.gov
In vitro research using normal human lung fibroblasts showed that amifostine protected these cells from cytotoxicity and DNA single-strand breaks caused by paclitaxel. nih.gov Conversely, in a non-small cell lung cancer (NSCLC) model, pretreatment with amifostine enhanced paclitaxel's cytotoxic effects and its ability to induce DNA breaks. nih.gov This selective protection is a key area of investigation. Studies have confirmed that amifostine can protect normal tissues from paclitaxel toxicity without compromising the antitumor activity against cancer cells. nih.gov
Further investigations explored the effects on hematopoietic progenitor cells. A brief exposure to amifostine was found to protect human hematopoietic progenitor colonies (CFU-GEMM and BFU-E) from paclitaxel-induced toxicity. nih.gov In some instances, amifostine not only protected these normal cells but also appeared to stimulate their growth beyond control values. nih.gov In vivo studies using mouse models with human ovarian cancer xenografts also showed that amifostine protected against paclitaxel's toxicity without interfering with its anticancer efficacy. nih.gov
Table 1: Preclinical Findings on Amifostine's Protection Against Taxane Damage
| Model System | Agent(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Normal Human Lung Fibroblasts | Paclitaxel, Amifostine | Amifostine protected against cytotoxicity and DNA single-strand breaks. | nih.gov |
| Human Non-Small Cell Lung Cancer (NSCLC) Cells | Paclitaxel, Amifostine | Amifostine enhanced paclitaxel-induced cytotoxicity and DNA damage. | nih.gov |
| Human Hematopoietic Progenitors (CFU-GEMM, BFU-E) | Paclitaxel, Amifostine/WR-1065 | Protected progenitor colonies from paclitaxel toxicity and stimulated growth. | nih.gov |
| SCID Mice with Human Ovarian Cancer Xenografts | Paclitaxel, Amifostine | Amifostine protected normal tissues without reducing paclitaxel's antitumor activity. | nih.gov |
| HCT116 Colon Cancer Cells | Amifostine | Induced G1 cell cycle arrest, with increased toxicity in p53-negative cells. | koreascience.kr |
Neuroprotective Mechanisms in Preclinical Models
The neuroprotective potential of amifostine has been a significant focus of preclinical research, investigating its ability to shield neural tissues from damage caused by chemotherapy and radiation. nih.govnih.gov Studies have shown that amifostine can protect against the neurotoxic effects of various chemotherapeutic agents. nih.gov
One of the primary mechanisms identified is the mitigation of oxidative and nitrosative stress. In a mouse model of oxaliplatin-induced peripheral sensory neuropathy, amifostine treatment prevented the increase in nitrotyrosine expression in neuronal cells, indicating a reduction in nitrosative stress. nih.gov This neuroprotective effect was confirmed by the modulation of neuropathy markers such as c-Fos and ATF3. nih.gov
Amifostine's antioxidant and anti-inflammatory properties are also central to its neuroprotective effects. nih.gov In a scopolamine-induced mouse model of Alzheimer's disease, amifostine preconditioning significantly attenuated cognitive injury, reduced lipid peroxidation, increased superoxide (B77818) dismutase (SOD) levels, and lowered pro-inflammatory markers like TNF-α, IL-6, and IL-1β in brain tissue. nih.gov
Furthermore, research in models of radiation-induced cognitive injury has demonstrated amifostine's protective capabilities. In male mice exposed to heavy ion radiation, pre-treatment with amifostine rescued novel object recognition performance, which was impaired by the radiation exposure. frontiersin.org This suggests that amifostine can mitigate long-term, radiation-induced deficits in cognitive function. frontiersin.org The mechanisms appear to be sex-dependent, with different responses observed in female mice. frontiersin.org
Table 2: Investigated Neuroprotective Mechanisms of Amifostine
| Model | Insult | Investigated Mechanism | Outcome | Reference(s) |
|---|---|---|---|---|
| Mouse Model | Oxaliplatin | Anti-nitrosative stress | Prevented increase in nitrotyrosine expression in neuronal cells. | nih.gov |
| Mouse Model of Alzheimer's Disease | Scopolamine | Antioxidant, Anti-inflammatory | Reduced lipid peroxidation, increased SOD, reduced pro-inflammatory cytokines. | nih.gov |
| Male Mouse Model | Heavy Ion Radiation | Mitigation of cognitive injury | Restored novel object recognition performance. | frontiersin.org |
| Rat Pheochromocytoma PC-12 Cells | Cisplatin, Paclitaxel | Protection against neurite reduction | Protected against paclitaxel-induced neurotoxicity; reversed cisplatin-induced neurotoxicity. |
Exploratory Research in Other Models of Oxidative Stress and Injury
Studies in Sepsis-Induced Organ Injury Models
Amifostine has been investigated for its protective effects in preclinical models of sepsis-induced organ injury, particularly acute kidney injury (AKI). In a rat model using cecal ligation and puncture (CLP) to induce sepsis, amifostine demonstrated significant nephroprotective effects. nih.gov
The primary mechanisms of protection identified were the reduction of inflammation and oxidative stress. nih.gov In the CLP rat model, sepsis led to decreased total thiol levels and increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Sepsis also elevated levels of inflammatory mediators, including tumor necrosis factor-α (TNF-α), nuclear factor kappa B (NF-κB/p65), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Histological examination revealed degeneration in renal corpuscles and necrotic tubules. nih.gov
Treatment with amifostine before the induction of sepsis counteracted these effects. nih.gov It increased tissue levels of total thiols while decreasing MDA, TNF-α, NF-κB/p65, IL-1β, and IL-6 levels. nih.gov This biochemical improvement was accompanied by a reduction in necrotic renal tubules and inflammation, demonstrating that amifostine prevented sepsis-related AKI through its antioxidant and anti-inflammatory actions. frontiersin.orgnih.gov
Role in Organ Preservation Solutions Research
Research has explored the potential of amifostine to enhance the efficacy of organ preservation solutions used in transplantation. The goal of these solutions is to protect harvested organs from damage during the prolonged cold ischemia period before implantation. nih.gov A study investigated whether preoperative administration of amifostine could boost the antioxidant and cytoprotective effects of two commonly used preservation solutions, the University of Wisconsin (UW) solution and the histidine-tryptophan-ketoglutarate (HTK) solution. nih.gov
In a preclinical liver preservation model, groups that received amifostine prior to perfusion with the preservation solutions showed significantly less pathological damage, such as sinusoidal dilatation and centrilobular hydropic alteration. nih.gov The protective effect was also evident in the reduced expression of inducible nitric oxide synthase (iNOS) and a lower rate of apoptosis (cell death) in liver cells 12 hours after treatment. nih.gov The cellular ultrastructure was best preserved in the groups receiving amifostine with either UW or HTK solution. nih.gov These findings suggest that a single administration of amifostine can minimize preservation-related damage in hepatic cells by leveraging its antioxidant properties derived from its thiol structure. nih.gov
Investigation in Chemoprevention of Carcinogenesis in Animal Models
The potential of amifostine to prevent or delay the development of cancer (chemoprevention) has been examined in various animal models. nih.govnih.gov The basis for this application lies in its ability to protect normal cells from the mutagenic effects of radiation and certain chemicals. nih.govresearchgate.net
A key study utilized a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-TPA-induced skin carcinogenesis model in mice to evaluate amifostine's chemopreventive properties. nih.gov In this model, amifostine was observed to significantly reduce tumor incidence and multiplicity. nih.gov The most effective prevention was seen when amifostine was administered both before the initiation phase (with DMBA) and during the promotion phase (with TPA). nih.gov Histopathological analysis showed that amifostine also reduced the degree of invasion in squamous cell carcinoma (SCC) and in some cases prevented the transition from the promotion to the progression stage of carcinogenesis. nih.gov
These studies support the concept that amifostine's cytoprotective effects extend to preventing the initial stages of cancer development in preclinical settings. nih.govnih.gov
Table 3: Findings from Amifostine Chemoprevention Studies
| Animal Model | Carcinogen/Method | Key Findings | Reference(s) |
|---|---|---|---|
| CD-1 Mouse Skin Model | DMBA-TPA | Reduced tumor incidence and multiplicity; reduced invasion of SCC. | nih.gov |
| Mouse Model | Gamma Irradiation | Reduced the formation of secondary tumors. | researchgate.net |
| General Preclinical Models | Cisplatin, Cyclophosphamide, Radiation | Protected cells from mutagenic effects at the HPRT locus. | researchgate.net |
Comparative Molecular Studies of Amifostine Disodium Analogues and Derivatives
Research into analogues and derivatives of amifostine aims to improve its efficacy, modify its delivery, or reduce potential toxicities. Studies have compared amifostine to novel prodrugs, new derivatives, and other cytoprotective agents.
One area of research involves creating novel delivery systems for WR-1065, the active metabolite of amifostine. For instance, WR-1065 was conjugated to polyethylene (B3416737) glycol (PEG) scaffolds to create new prodrugs (4SP65 and 1LP65). nih.gov A comparative preclinical study evaluated these novel prodrugs against amifostine in a panel of human cancer cell lines. The study found that while amifostine itself had limited cytostatic effects, the new PEGylated prodrugs induced dose-dependent cytostasis and cell death in cancer cells. nih.gov
Another comparative study evaluated a new amifostine derivative, HL-003. nih.gov In preclinical assessments, HL-003 was compared with amifostine for its radioprotective properties. The results indicated that HL-003 might offer higher radioprotective efficacy than amifostine. nih.gov
Other studies have compared amifostine with different types of protective agents. In a study on radiation-induced damage to the parotid gland in rabbits, amifostine's radioprotective effect was compared with that of lidocaine (B1675312) and pilocarpine. nih.gov While both lidocaine and amifostine could largely preserve the glandular ultrastructure, lidocaine showed a more pronounced protective profile in some immunohistochemical markers. nih.gov
Finally, comparisons have been made regarding different administration routes, which can be considered a form of delivery modification. Studies in monkeys and rats compared intravenous versus subcutaneous administration by measuring tissue levels of the active metabolite WR-1065. karger.com These studies found that subcutaneous delivery could lead to equivalent or even higher tissue concentrations of WR-1065 compared to intravenous infusion, suggesting an alternative and potentially more convenient method of administration. karger.com
Table 4: Compound Names Mentioned | Compound Name | | | :--- | | Amifostine disodium | | WR-1065 | | WR-2721 | | Paclitaxel | | Oxaliplatin | | Cisplatin | | Scopolamine | | Lidocaine | | Pilocarpine | | 4SP65 | | 1LP65 | | HL-003 | | 7,12-dimethylbenz[a]anthracene (DMBA) | | Tetradecanoylphorbol acetate (B1210297) (TPA) | | Superoxide Dismutase (SOD) | | Malondialdehyde (MDA) | | Tumor Necrosis Factor-α (TNF-α) | | Interleukin-1β (IL-1β) | | Interleukin-6 (IL-6) | | Nuclear Factor kappa B (NF-κB/p65) | | Inducible Nitric Oxide Synthase (iNOS) |
Synthesis and Biological Evaluation of Novel Aminothiol (B82208) Compounds
The quest for more effective and convenient radioprotectors has led to the design and synthesis of new aminothiol compounds aimed at overcoming the shortcomings of amifostine. nih.gov Researchers are focusing on creating molecules with enhanced permeability, oral bioavailability, and greater reactive oxygen species (ROS) scavenging capabilities. nih.gov
One notable development is the synthesis of a novel aminothiol, referred to as compound 12, which features a linear alkylamino backbone and three terminal thiol groups. nih.gov This structure is a departure from amifostine, and its design incorporates capped amine and thiol groups to improve cell permeability and allow for oral administration, a significant advantage over the intravenously administered amifostine. nih.gov
Preclinical evaluation of this novel compound in murine models has yielded promising results. Oral administration was shown to improve the survival of mice subjected to lethal doses of γ-irradiation. nih.gov The protective mechanisms of compound 12 have been investigated in detail, revealing several key actions:
Hematopoietic and Gastrointestinal Protection : The compound mitigates total body irradiation-induced injury to the hematopoietic system by preserving hematopoietic stem and progenitor cells. nih.govnih.gov It also protects against abdominal irradiation-induced intestinal damage by increasing the survival of various critical intestinal cell populations. nih.govnih.gov
Oxidative Stress Reduction : It decreases oxidative stress by upregulating the expression of Nrf2 and NQO1, key components of the antioxidant response, while downregulating the pro-oxidant enzyme NOX1. nih.govnih.gov
DNA Damage and Apoptosis Inhibition : The compound was found to inhibit γ-irradiation-induced DNA damage, alleviate cell cycle arrest at the G2/M phase, and suppress radiation-induced apoptosis through the p53 pathway. nih.govnih.gov
These findings suggest that novel aminothiols, designed with specific structural modifications, hold the potential to be effective, orally available radioprotectors.
Table 1: Comparative Research Findings of a Novel Aminothiol (Compound 12) vs. Amifostine
| Feature | Amifostine | Novel Aminothiol (Compound 12) | Source |
| Core Structure | Single thiol group (active form) | Linear alkylamino backbone with three terminal thiols | nih.gov |
| Administration Route | Intravenous injection | Oral administration | nih.gov |
| Bioavailability | Limited by intravenous route | Improved oral bioavailability due to capped groups | nih.gov |
| Protective Action | Hematopoietic system protection | Hematopoietic and gastrointestinal system protection | researchgate.netnih.govnih.gov |
| Mechanism | Free radical scavenger | ROS scavenging, Nrf2 pathway upregulation, DNA damage inhibition, anti-apoptotic | nih.govnih.gov |
Development and Characterization of Advanced Delivery Systems (e.g., PEGylated Amifostine)
To enhance the therapeutic profile of amifostine, researchers are developing advanced drug delivery systems. nih.gov A primary strategy is PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule. nih.govresearchgate.net PEGylation can improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation time, and shield the molecule from enzymatic degradation. researchgate.netresearchgate.netump.edu.pl
A PEGylated version of amifostine (PEG-amifostine) has been constructed by conjugating amifostine to a 4-arm, 5000 Da PEG molecule. nih.gov This modification results in the formation of spherical nanoparticles. nih.gov The characterization of this advanced delivery system has revealed significant changes in its properties compared to the free drug. nih.gov
Key research findings on PEG-amifostine include:
Altered Physicochemical Properties : The PEGylation process creates relatively large nanoparticles that exhibit distinct hydrolysis properties. nih.gov This modification prolongs the conversion of the amifostine prodrug into its active thiol metabolite, providing a more sustained release. nih.gov
Modified Cellular Interaction : PEG-amifostine is internalized into cells and translocates to acidic organelles over time. nih.gov The PEGylation strategy was found to attenuate the intrinsic cytotoxicity associated with amifostine's active metabolites by impeding the interaction of free sulfhydryl groups with essential biomolecules. nih.gov
Enhanced Cytoprotective Efficacy : In preclinical in vitro models, PEG-amifostine demonstrated higher efficiency in eliminating reactive oxygen species and preventing cisplatin-induced cytotoxicity when compared to an equivalent amount of free amifostine. nih.gov
Table 2: Research Findings on the Characterization of PEGylated Amifostine
| Characteristic | Finding | Implication | Source |
| Structure | Spherical nanoparticles formed from 4-arm PEG (5000 Da) conjugated to amifostine. | Altered size and conformation compared to the free drug. | nih.gov |
| Hydrolysis | Prolonged hydrolysis time. | Sustained transformation to the active metabolite, WR-1065. | nih.gov |
| Cellular Uptake | Internalized into cells and translocated to acidic organelles in a time-dependent manner. | Modified intracellular trafficking profile. | nih.gov |
| Cytotoxicity | Intrinsic cytotoxicity of amifostine metabolites was attenuated. | Improved safety profile in vitro. | nih.gov |
| Efficacy | Higher efficiency in eliminating reactive oxygen species and preventing cisplatin-induced cytotoxicity. | Enhanced cytoprotective effect compared to free amifostine. | nih.gov |
Research Methodologies and Analytical Approaches
In Vitro Cellular Models for Mechanistic Studies
The investigation of amifostine (B1664874) disodium's mechanisms of action relies heavily on in vitro models that allow for controlled, detailed analysis at the cellular and molecular level. These systems are crucial for dissecting the pathways through which amifostine and its active metabolite, WR-1065, exert their effects.
A variety of mammalian cell culture systems are employed to study the biological effects of amifostine disodium (B8443419). These include both normal and cancerous human and murine cell lines, which are essential for understanding the compound's selective protection of normal tissues. nih.gov For instance, normal human dermal fibroblasts (NHDF) and human microvascular endothelial cells (HMEC) serve as models for healthy tissue. nih.govnih.gov In contrast, a diverse range of cancer cell lines is used to confirm that amifostine does not protect tumor cells, a critical aspect of its clinical utility. These have included human breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), colon cancer (HCT116), ovarian carcinoma (SKOV3), and murine sarcoma (SA-NH) cells. nih.govkoreascience.krresearchgate.netyoutube.com
Specialized cell lines are also used for specific mechanistic queries. The human megakaryoblastic Dami cell line, for example, has been used to investigate amifostine's effects on hematopoietic cell differentiation. nih.gov To study the role of specific genes like p53 in amifostine's activity, researchers utilize isogenic cell line pairs, such as HCT116 cells that are either p53-proficient or p53-deficient. nih.gov Freshly isolated human peripheral blood lymphocytes are also frequently used, particularly for studies on radioprotection. researchgate.netthermofisher.com
Table 1: Examples of Mammalian Cell Lines Used in Amifostine Research
To quantify the protective effects of amifostine against genotoxic agents, researchers utilize sensitive assays that measure DNA damage at the single-cell level.
The Comet Assay , or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks. researchgate.net In studies involving amifostine, the alkaline version of the comet assay is often employed to measure its ability to prevent DNA damage induced by radiation or chemotherapeutic drugs like etoposide (B1684455). researchgate.netthermofisher.com For example, research on freshly isolated human lymphocytes showed that amifostine significantly reduced radiation-induced DNA damage, but only when alkaline phosphatase was present to activate the prodrug. thermofisher.com Similarly, the comet assay demonstrated that amifostine pretreatment significantly decreased the genotoxic effects of etoposide in HepG2 cells. researchgate.net
Immunofluorescence for γH2AX and 53BP1 foci is an exceptionally sensitive method for detecting and quantifying DNA double-strand breaks (DSBs), which are among the most serious forms of DNA damage. nih.govnih.gov In response to a DSB, the histone variant H2AX is rapidly phosphorylated to form γH2AX, and the repair protein 53BP1 is recruited, forming discrete nuclear foci that can be visualized and counted using fluorescence microscopy. nih.govyoutube.com Studies comparing normal fibroblasts (NHDF) and breast cancer cells (MCF7) have used this technique to show that amifostine treatment supports more efficient DSB repair in the normal cells following gamma irradiation, an effect not seen in the cancer cells. nih.gov The colocalization of γH2AX and 53BP1 foci is used as a specific marker for DSBs, improving the sensitivity of detection, especially at low doses of radiation. nih.gov
Table 2: Findings from DNA Damage Assessment Assays
A primary mechanism of amifostine's protective action is the mitigation of oxidative stress. youtube.com This is assessed by measuring several key biomarkers.
Reactive Oxygen Species (ROS) Generation: The direct scavenging of free radicals is a key function of amifostine's active thiol metabolite, WR-1065. In vitro chemical systems have been used to demonstrate that WR-1065 is a potent scavenger of highly reactive hydroxyl (OH•) radicals, although it shows little activity against superoxide (B77818) (O₂⁻) radicals. nih.gov Cellular studies, for instance in HepG2 cells, use fluorescent probes to show that amifostine pretreatment can decrease the intracellular ROS generation induced by toxins like etoposide or doxorubicin (B1662922). researchgate.net
Lipid Peroxidation: Oxidative stress leads to the degradation of lipids in cell membranes, a process known as lipid peroxidation. youtube.com A common method to quantify this damage is to measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation. Studies have shown that amifostine treatment can significantly reduce elevated MDA levels caused by toxins in liver and kidney tissues, indicating a protective effect against membrane damage.
Thiol Levels: The level of intracellular non-protein thiols, particularly glutathione (B108866) (GSH), is a critical indicator of a cell's antioxidant capacity. Amifostine has been shown to enhance intracellular GSH levels. Assays measuring GSH in cells treated with cytotoxic agents have demonstrated that amifostine pretreatment boosts the cellular antioxidant defense system, contributing to its protective effects.
Enzyme activity assays are fundamental to understanding both the activation of amifostine and its downstream effects on cellular defense systems.
Alkaline Phosphatase (ALP) Activity: Amifostine is a prodrug that must be dephosphorylated by ALP at the cell surface to form its active metabolite, WR-1065. nih.gov The differential activity of ALP between normal and tumor tissues is a basis for amifostine's selectivity. nih.gov Assays measuring ALP activity are used to confirm this differential expression in various cell models. nih.gov For example, significantly lower ALP activity was measured in MCF7 cancer cells compared to normal NHDF fibroblasts, explaining the less efficient conversion of amifostine to WR-1065 in the cancer cells. nih.gov Fluorometric assays have also been developed for the sensitive quantification of ALP activity in relation to amifostine metabolism.
Antioxidant Enzyme Activity: Beyond its direct scavenging role, amifostine can induce the activity of endogenous antioxidant enzymes. koreascience.kr Spectrophotometric assays are used to measure the activity of key enzymes such as manganese superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx). koreascience.kr Studies in murine sarcoma (SA-NH) cells and various mouse tissues have shown that amifostine treatment can significantly elevate the enzymatic activity of SOD2, which converts superoxide radicals to hydrogen peroxide. koreascience.kr This can be followed by changes in catalase and GPx activity, which neutralize hydrogen peroxide. koreascience.kr
Table 3: Amifostine's Effect on Enzyme Activity
Investigating how amifostine modulates programmed cell death, or apoptosis, is crucial to understanding its cytoprotective mechanisms. While the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method for detecting the DNA fragmentation characteristic of late-stage apoptosis, other flow cytometry-based methods are also commonly reported in amifostine literature.
One prevalent technique is the use of Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry. researchgate.net This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive). Studies using this method on human peripheral blood lymphocytes have shown that amifostine pretreatment can significantly reduce the amount of radiation-induced apoptosis. researchgate.net In other contexts, such as in HCT116 colon cancer cells, amifostine itself was found to induce apoptosis, an effect that was regulated by the p53 protein. nih.gov Apoptotic morphology can also be assessed by fluorescence microscopy after staining with dyes like acridine (B1665455) orange and ethidium (B1194527) bromide. nih.gov
To probe the specific molecular pathways modulated by amifostine, a range of molecular biology techniques are employed.
Gene Expression Analysis: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of specific genes in response to amifostine. nih.gov For example, in human microvascular endothelial cells, gene expression profiling identified that amifostine's active form, WR-1065, in combination with radiation, synergistically activated or suppressed numerous genes involved in apoptosis, including caspases and members of the bcl family. nih.gov In other studies, RT-qPCR has shown that amifostine can up-regulate genes involved in the unfolded protein response, such as BIP and CHOP, and down-regulate the gene for VEGF Receptor 2. thermofisher.com
Protein Quantification: Western blotting (or immunoblotting) is a standard technique to detect and quantify the levels of specific proteins. This method is used to confirm whether changes in gene expression translate to changes at the protein level. For instance, Western blot analysis has confirmed that amifostine treatment can induce the expression of the p53 and p21 proteins in colon cancer cells. nih.gov It has also been used to show that WR-1065 treatment decreases the protein levels of VEGF Receptor 2 in endothelial cells and triggers the phosphorylation of the translation initiation factor eIF2α, a key event in the cellular stress response. thermofisher.com
Table 4: Compound Names Mentioned in Article
In Vivo Animal Models for Preclinical Investigations
Preclinical evaluation of amifostine disodium relies heavily on in vivo animal models to investigate its efficacy and mechanisms of action. These models are designed to simulate specific types of tissue damage that occur during cancer therapy or other pathological states.
The establishment of relevant injury models is the foundational step in the preclinical assessment of amifostine. These models are created in various animal species, most commonly rodents, to mimic human pathologies.
Radiation-Induced Injury Models: These are the most common models for evaluating amifostine's protective effects. tandfonline.com Animals, such as Sprague-Dawley or Wistar rats and C57BL/6 mice, are exposed to controlled doses of ionizing radiation. nih.govnih.govnih.govfrontiersin.org The radiation can be delivered to the whole body or targeted to specific regions like the thorax, abdomen, or head and neck to induce localized toxicities. nih.govnih.govnih.gov For instance, thoracic irradiation is used to study cardiovascular toxicity, while abdominal irradiation is used to model gastrointestinal syndrome. nih.govtandfonline.com Models of radiation-induced mucositis and dermatitis are established by irradiating the head and neck region or a specific area of the skin. nih.govnih.gov The type and dose of radiation are critical parameters, with sources like Cobalt-60 (⁶⁰Co) gamma radiation being frequently used. tandfonline.comtandfonline.com
Chemotherapy-Induced Injury Models: To study amifostine's chemoprotective properties, animal models are treated with cytotoxic chemotherapy agents. A prominent example is the use of cisplatin (B142131) to induce neurotoxicity and nephrotoxicity in rats. semanticscholar.org In these models, animals receive the chemotherapeutic agent, and the subsequent organ damage is evaluated. The development of amifostine-loaded nanoparticles has also been tested in models of cisplatin-induced neurotoxicity.
Sepsis Models: While less specific to amifostine's primary indications, sepsis models are crucial for studying systemic inflammatory responses. Murine models are standard and can be induced through methods like cecal ligation and puncture (CLP) or the administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce endotoxemia. nih.govmdpi.com The CLP model involves a surgical procedure to ligate and puncture the cecum, leading to polymicrobial peritonitis that closely resembles human sepsis. mdpi.com The LPS injection model provides a more simplified and controlled way to study the acute inflammatory cascade. mdpi.comnih.gov These models are instrumental in evaluating agents that may mitigate inflammatory damage. nih.gov
Table 1: Examples of In Vivo Injury Models for Amifostine Disodium Preclinical Research
| Model Type | Animal Species | Method of Induction | Pathological Outcome Studied | Source |
|---|---|---|---|---|
| Radiation-Induced Oral Mucositis | Rats | Single dose radiation to the head/neck | Mucosal tissue damage | nih.gov |
| Radiation-Induced Mandibular Injury | Sprague-Dawley Rats | Fractionated human-equivalent dose of radiation to the mandible | Bone regeneration and cellular integrity | nih.gov |
| Radiation-Induced Cardiotoxicity | Wistar Albino Rats | Single 20 Gy radiation dose to the thorax | Cardiovascular tissue damage, inflammation | nih.gov |
| Chemotherapy-Induced Neurotoxicity | Male Albino Rats | Injection of cisplatin | Oxidative stress and histopathological changes in the brain | |
| Radiation-Induced Intestinal Injury | Wistar Albino Rats | Single 20 Gy radiation dose to the total abdomen | Acute degenerative and vascular damage in the small intestine | nih.gov |
| Sepsis (Endotoxemia) | Mice | Intraperitoneal injection of Lipopolysaccharide (LPS) | Systemic inflammation, cytokine response, mortality | nih.govnih.gov |
| Sepsis (Peritonitis) | Mice | Cecal Ligation and Puncture (CLP) | Polymicrobial infection, systemic inflammation, organ dysfunction | mdpi.com |
Following the induction of injury, tissues and organs are collected for detailed examination to quantify the extent of damage and the protective effects of amifostine.
Histopathological Analysis: This involves the microscopic examination of stained tissue sections. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained with dyes like Hematoxylin and Eosin (H&E) to visualize cellular structures. nih.gov In studies of radiation-induced intestinal injury, histopathological analysis is used to score degenerative changes, inflammation, and vascular damage. nih.gov Similarly, in models of cardiotoxicity, aortic and heart tissues are examined for inflammation and myofibrosis. nih.gov The protective effect of amifostine is demonstrated by a significant reduction in these pathological changes compared to irradiated controls. nih.govnih.gov For instance, in irradiated rat mandibles, amifostine treatment resulted in bony bridging, whereas untreated animals showed fibrous unions. nih.gov
Morphological and Morphometric Assessments: These assessments involve measuring physical and structural characteristics of tissues. Macroscopic evaluations can include measuring the weight and dimensions of organs, such as the testes in studies of radiation-induced gonadal toxicity. researchgate.net Quantitative histomorphometry is a more advanced technique that uses image analysis to obtain objective measurements from tissue slides. nih.govnih.gov In a study on mandibular distraction osteogenesis, this method was used to measure osteocyte count, the ratio of bone volume to tissue volume, and the number of empty lacunae, providing quantitative evidence of amifostine's cytoprotective capacity. nih.gov Electron microscopy offers ultrastructural views, revealing fine details of cellular damage and preservation in amifostine-treated groups. researchgate.net
Table 2: Histopathological and Morphological Assessments in Amifostine Preclinical Studies
| Tissue/Organ | Assessment Technique | Key Findings in Amifostine-Treated Groups | Source |
|---|---|---|---|
| Mandible (Bone) | Quantitative Histomorphometry | Higher osteocyte count and bone volume; decreased empty lacunae. | nih.gov |
| Aorta & Heart | Histopathological Evaluation (H&E staining) | Reduced cellular inflammation and vascular damage. | nih.gov |
| Brain | Histopathological Examination | Protection against cisplatin-induced histopathological changes. | |
| Small Intestine | Histopathological Analysis | Reduced radiation-induced degenerative and vascular damage. | nih.gov |
| Testis | Microscopic & Electron Microscopic Analysis | Reduced decrease in primary spermatocyte counts; preserved ultrastructure. | researchgate.net |
| Small Intestine | Hematoxylin-Eosin (H&E) Staining, TUNEL Staining | Maintained normal morphology, suppressed apoptosis. | nih.govscienceopen.com |
To understand the molecular mechanisms behind amifostine's protective effects, researchers analyze various biochemical markers in tissue homogenates and biological fluids like plasma. nih.govnih.gov
Key markers often relate to oxidative stress, cellular damage, and inflammation. For example, levels of Malondialdehyde (MDA), a marker of lipid peroxidation, are frequently measured. nih.gov In studies of radiation-induced cardiotoxicity, amifostine pre-treatment led to a significant reduction in MDA levels. nih.gov Conversely, levels of Glutathione (GSH), an endogenous antioxidant, were increased in tissues from amifostine-treated animals. nih.gov
Other analyzed markers include:
p53, CD68, and COX: In a rat model of thoracic irradiation, amifostine pre-treatment resulted in increased levels of these proteins, suggesting a role in mitigating inflammation and vascular damage. nih.gov
Nitric Oxide (NO) and Paraoxonase-1 (PON-1): In a cisplatin-induced neurotoxicity model, amifostine treatment helped normalize the levels of these markers associated with oxidative stress.
Nuclear Factor kappa B (NF-κB): Amifostine administration was shown to prevent the increase in this inflammatory marker induced by cisplatin.
WR-1065: The concentration of this active metabolite of amifostine is often measured in plasma and tissues to correlate its presence with the observed protective effects. nih.gov Studies indicate that tissue levels of WR-1065 correlate better with radioprotection than plasma levels. nih.gov
Global metabolomic profiling has also been employed to observe broader changes in tissue metabolite profiles, identifying alterations across various classes of lipids in response to radiation and amifostine treatment. nih.gov
Table 3: Biochemical Markers Analyzed in Amifostine Preclinical Investigations
| Marker | Biological Matrix | Method of Analysis | Key Finding with Amifostine Treatment | Source |
|---|---|---|---|---|
| WR-1065 (Active Metabolite) | Plasma, Tissue | Not specified in source | Tissue levels correlate better with radioprotection than plasma levels. | nih.gov |
| Malondialdehyde (MDA) | Aortic and Heart Tissues, Brain | Biochemical Assay | Significantly reduced levels post-irradiation/chemotherapy. | nih.gov |
| Glutathione (GSH) | Aortic and Heart Tissues | Biochemical Assay | Increased levels post-irradiation. | nih.gov |
| p53, CD68, COX | Aortic Tissue | Not specified in source | Increased levels after irradiation compared to radiation-only group. | nih.gov |
| Nitric Oxide (NO), NF-κB | Brain | Biochemical Assay | Returned elevated levels back towards the normal state. | |
| Phosphatidylcholines, Phosphatidylserines | Heart, Spleen, Kidney Tissues | Global Metabolomic Profiling | Altered tissue profiles following irradiation. | nih.gov |
Advanced Analytical Techniques for Compound Characterization and Metabolism
The study of amifostine disodium, its metabolites, and its derivatives requires sophisticated analytical methods for accurate identification, quantification, and structural determination.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and essential tool in metabolomics and pharmacokinetic studies of amifostine. nih.govtechnologynetworks.com This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov
The process involves:
Chromatographic Separation: The sample (e.g., plasma, saliva, or tissue extract) is injected into an HPLC system. A specialized column, such as a hydrophilic interaction liquid chromatography (HILIC) column, separates the parent compound (amifostine) from its metabolites (like WR-1065) and other endogenous molecules. nih.govresearchgate.net
Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI), which is a "soft" technique that keeps the molecules intact as they enter the mass spectrometer. nih.gov
Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a unique "fingerprint" for the molecule, allowing for highly specific and sensitive quantification, even at very low concentrations. technologynetworks.comresearchgate.net
LC-MS/MS methods have been developed and validated for the direct determination of amifostine and its active metabolite WR-1065 in various biological matrices, including human plasma and saliva. researchgate.netresearchgate.net These assays are crucial for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. nih.gov
When new derivatives of amifostine are synthesized or unknown metabolites are discovered, spectroscopic techniques are employed to determine their exact chemical structures. taylorandfrancis.com
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of a molecule, which allows for the determination of its elemental formula. Fragmentation patterns observed in MS/MS experiments give clues about the structure and functional groups present. taylorandfrancis.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes vibrations of specific chemical bonds. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic system of a molecule and is particularly useful for compounds containing conjugated systems. nih.gov
The combination of these spectroscopic techniques (NMR, MS, IR) allows chemists to piece together the complete and accurate three-dimensional structure of a new amifostine derivative, which is essential for understanding its properties and potential applications. taylorandfrancis.comnih.gov
Theoretical Frameworks and Future Research Perspectives
Development of Predictive Models for Amifostine (B1664874) Disodium (B8443419) Efficacy and Selectivity
The development of robust predictive models is crucial for optimizing the clinical application of amifostine disodium, ensuring its efficacy in protecting normal tissues while not interfering with anticancer treatments. Research in this area is increasingly focused on identifying biomarkers and employing computational approaches to predict patient response and the selective action of the drug.
A key factor in amifostine's selectivity is the differential expression and activity of alkaline phosphatase in normal versus tumor tissues. nih.gov Normal tissues typically exhibit higher levels of this enzyme, leading to a more efficient conversion of the amifostine prodrug to its active thiol metabolite, WR-1065. nih.govdrugbank.comtermedia.pl This differential activation is a foundational element of its selective protection. nih.gov
The tumor suppressor protein p53 has also been identified as a significant determinant of amifostine's effects. nih.govjcu.cz Studies have shown that amifostine-induced G1 arrest and cytoprotection can be mediated through a p53-dependent pathway. nih.gov In non-transformed cells, the protective effects of WR-1065 against certain toxicities have been shown to be p53-dependent. clinigengroup.com This suggests that the p53 status of both normal and tumor tissues could serve as a predictive biomarker for amifostine's efficacy. nih.govjcu.cz
The advent of advanced computational tools, including machine learning and artificial intelligence, presents new opportunities for developing more sophisticated predictive models. nih.gov These models can integrate diverse datasets, including genetic markers, protein expression levels, and patient-specific physiological data, to create more accurate predictions of amifostine's efficacy and selectivity. nih.govfrontiersin.orgfrontiersin.org For instance, identifying genetic polymorphisms in drug-metabolizing enzymes or transporters could help predict individual patient responses and potential toxicities. frontiersin.orgmdpi.com
Future research will likely focus on the validation of these biomarkers and the refinement of computational models to create personalized cytoprotective strategies.
Potential Predictive Biomarkers for Amifostine Efficacy
| Biomarker Category | Specific Marker | Rationale for Prediction |
|---|---|---|
| Enzymatic Activity | Alkaline Phosphatase | Higher activity in normal tissues leads to preferential activation of amifostine to its active form, WR-1065. nih.govdrugbank.comtermedia.pl |
| Tumor Suppressor Status | p53 | Amifostine's cytoprotective effects and cell cycle modulation can be p53-dependent. nih.govjcu.czclinigengroup.com |
| Genetic Polymorphisms | Genes for drug-metabolizing enzymes and transporters | Variations can influence drug metabolism, clearance, and ultimately, efficacy and toxicity. frontiersin.orgmdpi.com |
| Immune Markers | PD-L1, MSI, TMB | As immunotherapy combinations are explored, these markers may predict response in such contexts. frontiersin.orgfrontiersin.org |
Exploration of Synergistic Interactions with Other Biologically Active Compounds
Amifostine disodium's cytoprotective capabilities have been extensively studied in combination with various cancer therapies, demonstrating its potential to act synergistically by mitigating the toxic side effects of these treatments. nih.govnih.govnih.gov This allows for the administration of higher, more effective doses of anticancer agents. nih.gov
It has shown significant protective effects when used with platinum-based compounds like cisplatin (B142131) and carboplatin, as well as alkylating agents such as cyclophosphamide (B585). nih.govnih.govnih.gov Preclinical and clinical studies have demonstrated its ability to reduce nephrotoxicity, neurotoxicity, and myelosuppression associated with these chemotherapeutic agents. nih.govnih.govnih.gov Amifostine has also been investigated in combination with taxanes like paclitaxel (B517696) and anthracyclines such as doxorubicin (B1662922) and idarubicin (B193468), showing a reduction in various toxicities. clinigengroup.comnih.govnih.gov
In the context of radiotherapy, amifostine has been shown to protect normal tissues, such as the salivary glands, from radiation-induced damage, leading to a reduction in xerostomia (dry mouth) in patients with head and neck cancer. termedia.plcancernetwork.com
Interestingly, some studies suggest that amifostine may not only be cytoprotective but could also potentiate the antitumor effects of certain drugs, including some alkylating agents. nih.gov For example, in preclinical models, amifostine was found to enhance the action of idarubicin in leukemia cells. nih.gov
The exploration of amifostine's synergistic potential extends to other cytoprotective agents and even immunotherapy, although research in the latter is still in early stages. nih.govcancernetwork.com The combination with other protective compounds could offer a multi-pronged approach to mitigating therapy-related toxicities.
Synergistic Interactions of Amifostine Disodium
| Combined Agent Category | Specific Examples | Observed Synergistic Effect |
|---|---|---|
| Platinum-Based Chemotherapy | Cisplatin, Carboplatin | Reduction of nephrotoxicity, neurotoxicity, and myelosuppression. termedia.plnih.govnih.gov |
| Alkylating Agents | Cyclophosphamide | Reduction of myelosuppression. nih.govnih.govnih.gov |
| Taxanes | Paclitaxel | Protection of normal cells from toxicity. clinigengroup.comnih.gov |
| Anthracyclines | Doxorubicin, Idarubicin | Reduction of cardiotoxicity and potentiation of anticancer effects in some cases. nih.govnih.gov |
| Radiotherapy | Ionizing Radiation | Protection of normal tissues, such as salivary glands, leading to reduced xerostomia. termedia.plcancernetwork.com |
Unraveling Complex Signaling Networks Influenced by Amifostine Disodium
The cytoprotective effects of amifostine disodium are not solely attributable to the scavenging of free radicals by its active metabolite, WR-1065. It also intricately modulates various intracellular signaling networks that govern cell survival, apoptosis, and cell cycle progression. nih.gov
A pivotal pathway influenced by amifostine is the p53 signaling network . The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage. youtube.comyoutube.com Research has demonstrated that amifostine can induce the expression of p53, leading to cell cycle arrest, which allows more time for DNA repair in normal cells before replication. nih.gov The cytoprotective action of amifostine has been shown to be dependent on p53 in certain cellular contexts. nih.govjcu.czclinigengroup.com Furthermore, the active metabolite of amifostine, WR-1065, has been observed to partially restore the DNA binding activity of some mutant p53 proteins. nih.gov
Another significant signaling cascade affected by amifostine is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a transcription factor that plays a key role in regulating the immune response to infection and cellular stress. Studies have shown that amifostine can activate NF-κB, which in turn can inhibit apoptosis (programmed cell death) in hematopoietic progenitor cells. ashpublications.orgnih.gov This anti-apoptotic effect is crucial for its myeloprotective properties. Amifostine has also been shown to attenuate the activation of NF-κB induced by inflammatory stimuli, thereby reducing inflammatory responses. ersnet.org
Amifostine's influence extends to other signaling pathways, including the PI3K/Akt pathway , which is central to cell growth and survival, and MAP kinase pathways like p38 and Erk1/2, which are involved in stress responses. ersnet.org By modulating these complex and interconnected networks, amifostine exerts its broad-spectrum cytoprotective effects.
Signaling Pathways Modulated by Amifostine Disodium
| Signaling Pathway | Key Proteins Involved | Effect of Amifostine Modulation |
|---|---|---|
| p53 Pathway | p53, p21 | Induction of p53 expression, leading to p53-dependent cell cycle arrest and cytoprotection. nih.govjcu.cz |
| NF-κB Pathway | NF-κB/Rel, IκBα | Activation of NF-κB, leading to inhibition of apoptosis in hematopoietic progenitor cells. ashpublications.orgnih.gov Attenuation of inflammatory responses. ersnet.org |
| MAP Kinase Pathways | p38, Erk1/2 | Attenuation of stress-induced activation, contributing to reduced inflammatory responses. ersnet.org |
Designing Next-Generation Aminothiol-Based Biological Modulators
Despite its proven efficacy, the clinical use of amifostine disodium can be limited by factors such as the need for intravenous administration and potential side effects. nih.gov This has spurred research into the design and synthesis of next-generation aminothiol-based biological modulators with improved pharmacological profiles.
The primary goals in designing these new agents are to enhance oral bioavailability, improve the therapeutic window, and reduce toxicity. One approach involves modifying the chemical structure of amifostine to create analogs with more favorable properties. For example, by shortening the alkylamine backbone of aminothiol (B82208) molecules, researchers have been able to reduce the molecule's affinity for DNA, thereby decreasing cellular toxicity while maintaining radioprotective efficacy. nih.gov
A notable example of a next-generation aminothiol is PrC-210 . This compound has demonstrated high efficacy as a radioprotector when administered topically to prevent radiation-induced dermatitis, or systemically to protect against lethal doses of whole-body radiation in animal models. nih.gov
Another innovative strategy involves the synthesis of novel aminothiol compounds with unique structural features. In one study, a new aminothiol, referred to as compound 12 , was designed with a linear alkylamino backbone and three terminal thiol groups. nih.gov This design, which includes capping the amine and thiol groups, resulted in improved permeability and oral bioavailability compared to amifostine. nih.gov This compound showed potent radioprotective activity in animal models, preventing radiation-induced hematopoietic and intestinal injuries. nih.gov
The development of these novel modulators often involves a function-oriented synthesis approach, where analogs are designed to incorporate the key activity-determining features of the parent compound while being synthetically more accessible. nih.gov Future advancements in this area will likely leverage computational modeling and a deeper understanding of structure-activity relationships to rationally design aminothiol-based modulators with optimized efficacy and safety profiles. nih.govnih.govelifesciences.org
Characteristics of Next-Generation Aminothiol Modulators
| Compound/Analog | Key Structural Features | Improved Properties |
|---|---|---|
| PrC-210 | Shorter alkylamine backbone, single thiol group | Reduced cellular toxicity, effective for topical and systemic administration. nih.gov |
| Compound 12 | Linear alkylamino backbone, three terminal thiols, capped amine and thiol groups | Improved permeability and oral bioavailability, potent radioprotective activity. nih.gov |
| General Design Strategy | Modification of alkylamine backbone, number and position of thiol groups | Enhanced oral bioavailability, reduced systemic toxicity, improved therapeutic index. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
